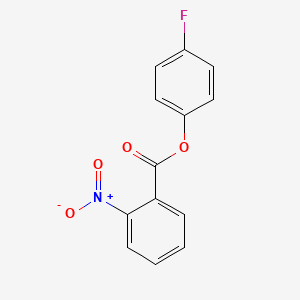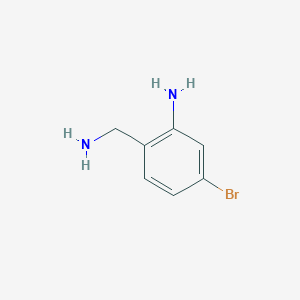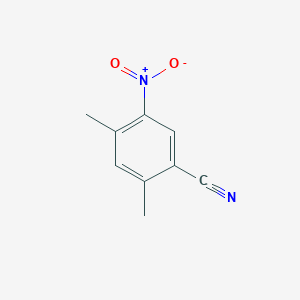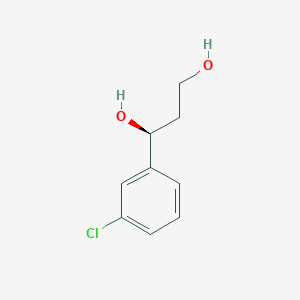
(S)-1-(3-Chlorophenyl)propane-1,3-diol
Vue d'ensemble
Description
(-)-1-(3-Chlorophenyl)propane-1,3-diol, or (-)-3CPPD, is a chiral compound with a variety of applications in the scientific research field. It has a wide range of biological and physiological effects, which can be utilized in a variety of laboratory experiments and studies.
Applications De Recherche Scientifique
Synthesis and Properties of Complexes
(S)-1-(3-Chlorophenyl)propane-1,3-diol has been utilized in synthesizing various ligands and complexes. For instance, it has been employed in the synthesis of ligands like 1-(3-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, leading to new Eu(III) complexes. These complexes are significant for their characteristic europium ion emissions, highlighting their potential in fluorescence applications (Ma Kunpen, 2015).
Molecular Structure and Spectroscopy
The compound has also been a subject of interest in studies focusing on molecular structure and spectroscopic analysis. Research has delved into understanding the characteristics of molecules containing similar structural components, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone. These studies contribute to a deeper understanding of the molecule's properties, including its interactions and stability (C. Sivakumar et al., 2021).
Pharmaceutical Research
In the pharmaceutical field, derivatives of (S)-1-(3-Chlorophenyl)propane-1,3-diol have been explored for their potential medicinal properties. For example, analyses have been conducted on molecules like 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-aryl-propane-1,3-diones, particularly in the context of developing new anticancer agents. These studies involve in silico molecular docking to assess the molecule's affinity for specific enzymes, indicating its potential as a therapeutic agent (Javed Sheikh et al., 2010).
Chemical Analysis and Characterization
The compound has been the focus of research in chemical analysis and characterization. Studies have aimed at developing methods for analyzing related compounds and derivatives, highlighting its relevance in analytical chemistry. This includes work on developing liquid chromatographic methods for the analysis of related substances, thereby aiding in the quality control and safety assessment of pharmaceuticals containing similar compounds (F. Al-Rimawi & M. Kharoaf, 2011).
Environmental Remediation
Research has also explored the role of similar chlorinated compounds in environmental remediation. For instance, studies on the biotransformation of chlorinated propanes like 1,3-dichloropropane indicate the potential of microbial processes in mitigating environmental pollutants. This underscores the broader environmental significance of understanding and manipulating such compounds (T. Bosma & D. Janssen, 1998).
Propriétés
IUPAC Name |
(1S)-1-(3-chlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRFGFLZJIODS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279127 | |
| Record name | (1S)-1-(3-Chlorophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Chlorophenyl)propane-1,3-diol | |
CAS RN |
625095-57-0 | |
| Record name | (1S)-1-(3-Chlorophenyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625095-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(3-Chlorophenyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



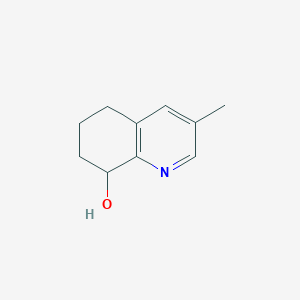
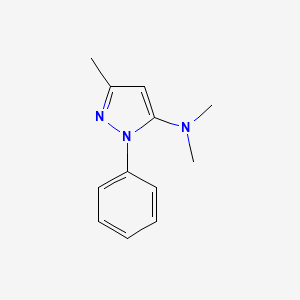

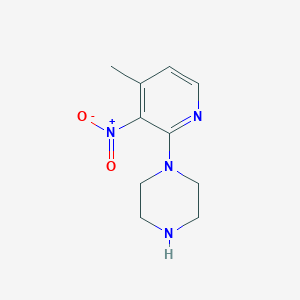
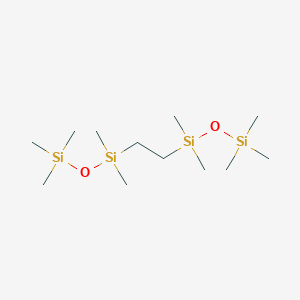

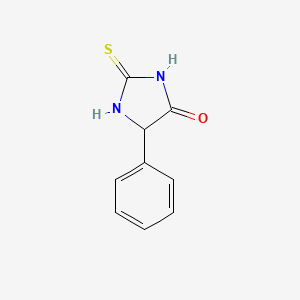
![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)
